Sarmenoside III
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Overview
Description
Sarmenoside III is a flavonol glycoside with hepatoprotective activity, isolated from the plant Sedum sarmentosum . It has a molecular formula of C42H46O23 and a molecular weight of 918.8 . This compound is known for its potential in protecting the liver and has been a subject of interest in various scientific studies .
Preparation Methods
Sarmenoside III is primarily isolated from the plant Sedum sarmentosum . The isolation process involves extracting the plant material using solvents, followed by purification steps such as chromatography to obtain the pure compound . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is mainly derived from natural sources .
Chemical Reactions Analysis
Sarmenoside III, being a flavonol glycoside, can undergo various chemical reactions typical of flavonoids. These reactions include:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The glycosidic bonds in this compound can be hydrolyzed under acidic or enzymatic conditions to yield the aglycone and sugar moieties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or enzymes for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Sarmenoside III has been extensively studied for its hepatoprotective properties . It has shown potential in protecting liver cells from damage caused by toxins and oxidative stress . Additionally, this compound has been investigated for its anti-inflammatory and antioxidant activities . These properties make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
In chemistry, this compound is used as a reference compound for studying the structure-activity relationships of flavonoids . In biology and medicine, it is explored for its therapeutic potential in treating liver diseases and other conditions associated with oxidative stress and inflammation . In the industry, this compound is utilized in the development of natural health products and supplements .
Mechanism of Action
The hepatoprotective effect of Sarmenoside III is primarily attributed to its antioxidant activity . It scavenges free radicals and reduces oxidative stress in liver cells, thereby preventing cell damage . This compound also modulates various signaling pathways involved in inflammation and cell survival . It inhibits the activation of pro-inflammatory cytokines and enhances the expression of antioxidant enzymes .
Comparison with Similar Compounds
Sarmenoside III is one of several flavonol glycosides isolated from Sedum sarmentosum . Other similar compounds include Sarmenoside I, Sarmenoside II, and Sarmenoside IV . These compounds share similar structures and biological activities but differ in their glycosidic moieties and specific functional groups .
Compared to other flavonol glycosides, this compound is unique in its specific glycosidic structure, which contributes to its distinct hepatoprotective and antioxidant properties . The presence of multiple hydroxyl groups and glycosidic bonds in this compound enhances its solubility and bioavailability, making it a more effective compound for therapeutic applications .
Properties
Molecular Formula |
C42H46O23 |
---|---|
Molecular Weight |
918.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C42H46O23/c1-14-28(49)32(53)35(56)40(59-14)61-18-11-23(47)27-24(12-18)62-37(17-5-7-20(44)22(46)10-17)38(31(27)52)64-42-39(34(55)29(50)15(2)60-42)65-41-36(57)33(54)30(51)25(63-41)13-58-26(48)8-4-16-3-6-19(43)21(45)9-16/h3-12,14-15,25,28-30,32-36,39-47,49-51,53-57H,13H2,1-2H3/b8-4+/t14-,15-,25+,28-,29-,30+,32+,33-,34+,35+,36+,39+,40-,41-,42-/m0/s1 |
InChI Key |
MEQZSNYKOKZIGH-XTYPXWDISA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)O)O)O)O |
Origin of Product |
United States |
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